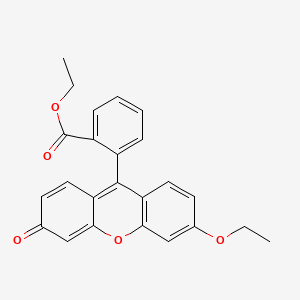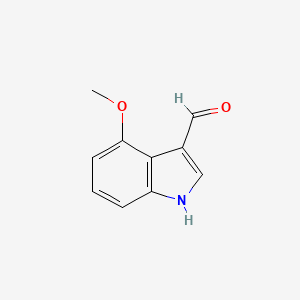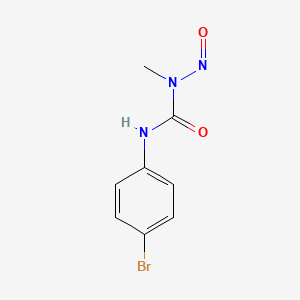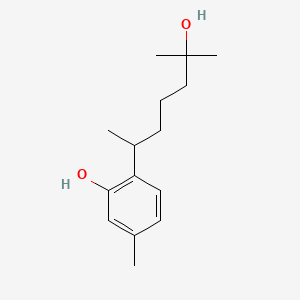
3-(4-Hydroxyphenyl)acrylaldehyd
Übersicht
Beschreibung
(e)-3-(4-Hydroxyphenyl)-2-propenal, also known as p-hydroxycinnamaldehyde or p-coumaraldehyde, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal (e)-3-(4-Hydroxyphenyl)-2-propenal exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (e)-3-(4-hydroxyphenyl)-2-propenal is primarily located in the cytoplasm (e)-3-(4-Hydroxyphenyl)-2-propenal can be biosynthesized from cinnamaldehyde. Outside of the human body, (e)-3-(4-hydroxyphenyl)-2-propenal can be found in a number of food items such as onion-family vegetables, turmeric, rosemary, and butternut. This makes (e)-3-(4-hydroxyphenyl)-2-propenal a potential biomarker for the consumption of these food products.
4-hydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at position 4 on the phenyl ring by a hydroxy group. It has a role as an apoptosis inducer, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It derives from an (E)-cinnamaldehyde.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Therapeutics
p-Coumaraldehyd wurde als eine Verbindung mit potenziellen therapeutischen Anwendungen identifiziert. Es enthält eine konservierte Gruppe, die an die MD2-Tasche binden kann, wodurch die Bindung von Lipopolysaccharid (LPS) blockiert wird, was bei der Behandlung verschiedener entzündlicher Erkrankungen von Bedeutung ist . Die Rolle dieser Verbindung in der computergestützten Medikamentenentwicklung, insbesondere bei der Entwicklung von TLR4-gerichteten Therapeutika, ist entscheidend. TLR4 ist ein Rezeptor, der eine wichtige Rolle im menschlichen Abwehrmechanismus gegen Krankheitserreger spielt, und seine Modulation ist eine vielversprechende Strategie zur Behandlung von entzündlichen, autoimmunen und neurodegenerativen Erkrankungen .
Antioxidative Eigenschaften in der medizinischen Chemie
Die antioxidativen Eigenschaften von p-Coumaraldehyd-Derivaten wurden untersucht und zeigen, dass das Vorhandensein von Hydroxylgruppen maßgeblich zu ihrer antioxidativen Aktivität beiträgt . Diese Aktivität ist in der medizinischen Chemie von entscheidender Bedeutung, da Antioxidantien eine wichtige Rolle bei der Vorbeugung von Krankheiten im Zusammenhang mit oxidativem Stress spielen. Die Struktur-Aktivitäts-Beziehung der Verbindung wurde untersucht, um potente Antioxidantien mit potenziellen therapeutischen Anwendungen zu entwickeln .
Stressantwort in Pflanzen
Forschungen haben gezeigt, dass sich p-Coumaraldehyd in Pflanzen als Reaktion auf Stress, wie z. B. Pathogenbefall oder abiotische Stressfaktoren wie Trockenheit oder Salzgehalt, ansammelt . Diese Ansammlung ist Teil des Abwehrmechanismus der Pflanze und führt zu einer schnellen Verholzung der betroffenen Gewebe, was für das Überleben der Pflanze unter Stressbedingungen entscheidend ist .
Regulation der Ligninsynthese
Im Kontext von osmotischem Stress in Pflanzen ist p-Coumaraldehyd an der Regulation der Ligninsynthese beteiligt. Lignin ist ein wichtiger Bestandteil der Pflanzenzellwand, der die Widerstandsfähigkeit gegen abiotischen Stress erhöht. Studien haben gezeigt, dass osmotischer Stress zu einer erhöhten Ligninanreicherung führt, wobei p-Coumaraldehyd einer der betroffenen Zwischenprodukte ist . Das Verständnis dieses Regulationsmechanismus ist entscheidend für die Züchtung von hochwertigen und resistenten Pflanzensorten .
Anwendungen in der Lebensmittelindustrie
Derivate von p-Cumaralkohol, die aus p-Coumaraldehyd synthetisiert werden können, dienen als diätetische Antioxidantien mit erheblichen Auswirkungen auf die Immunfunktion. Diese Derivate werden in der Lebensmittelindustrie häufig wegen ihrer gesundheitlichen Vorteile und als Geschmacksstoffe verwendet .
Wirkmechanismus
Target of Action
The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .
Mode of Action
p-Coumaraldehyde interacts with TLR4 by binding directly to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .
Biochemical Pathways
The interaction of p-Coumaraldehyde with TLR4 affects the TLR4 signaling pathway . This pathway plays a vital role in various inflammatory, autoimmune, and neurodegenerative disorders . By blocking the binding of LPS to TLR4, p-Coumaraldehyde can potentially modulate the downstream effects of the TLR4 signaling pathway .
Result of Action
The molecular and cellular effects of p-Coumaraldehyde’s action primarily involve the modulation of the TLR4 signaling pathway . By blocking the binding of LPS to TLR4, p-Coumaraldehyde can potentially reduce the proinflammatory response associated with various disorders .
Action Environment
The action, efficacy, and stability of p-Coumaraldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment that could potentially interfere with its binding to TLR4
Biochemische Analyse
Biochemical Properties
p-Coumaraldehyde plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. It interacts with several enzymes and proteins, including cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase. Cinnamyl alcohol dehydrogenase catalyzes the conversion of p-coumaraldehyde to p-coumaryl alcohol, a precursor for lignin biosynthesis. Hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase utilizes p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate, which is further processed in the phenylpropanoid pathway .
Cellular Effects
p-Coumaraldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to accumulate in plant cells in response to stress, leading to the activation of defense mechanisms. This compound can affect cell function by modulating the expression of genes involved in lignin biosynthesis and other stress-related pathways. Additionally, p-coumaraldehyde can impact cellular metabolism by altering the flux through the phenylpropanoid pathway .
Molecular Mechanism
The molecular mechanism of p-coumaraldehyde involves its interaction with specific enzymes and biomolecules. It binds to cinnamyl alcohol dehydrogenase, facilitating the reduction of p-coumaraldehyde to p-coumaryl alcohol. This interaction is crucial for the biosynthesis of lignin, which is essential for plant structural integrity and defense. p-Coumaraldehyde also interacts with hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of p-coumaroyl shikimate and subsequent metabolites in the phenylpropanoid pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-coumaraldehyde can change over time due to its stability and degradation. Studies have shown that p-coumaraldehyde can rapidly accumulate in plant tissues in response to stress, leading to enhanced lignification. Its stability may be affected by environmental factors such as light, temperature, and pH. Long-term effects of p-coumaraldehyde on cellular function include sustained activation of defense mechanisms and potential alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of p-coumaraldehyde vary with different dosages in animal models. At low doses, p-coumaraldehyde may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects observed in studies indicate that there is a fine balance between the beneficial and toxic effects of p-coumaraldehyde, depending on the dosage administered .
Metabolic Pathways
p-Coumaraldehyde is involved in several metabolic pathways, primarily the phenylpropanoid pathway. It interacts with enzymes such as cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of lignin and other phenylpropanoid-derived compounds. These interactions affect the metabolic flux through the pathway and can lead to changes in metabolite levels, impacting overall plant metabolism .
Transport and Distribution
Within cells and tissues, p-coumaraldehyde is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of p-coumaraldehyde to different cellular compartments, where it can exert its effects. The localization and accumulation of p-coumaraldehyde are influenced by its interactions with transporters and binding proteins, which play a crucial role in its distribution within the plant .
Subcellular Localization
The subcellular localization of p-coumaraldehyde is essential for its activity and function. It is primarily localized in the cytoplasm and cell wall, where it participates in lignin biosynthesis and other phenylpropanoid-related processes. Targeting signals and post-translational modifications may direct p-coumaraldehyde to specific compartments or organelles, influencing its activity and function within the cell .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314202 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20711-53-9 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


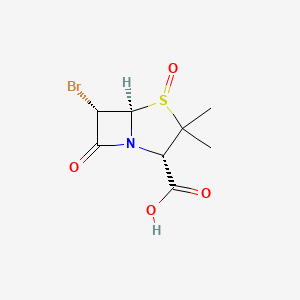
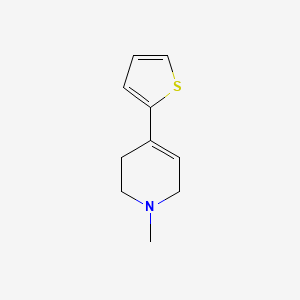
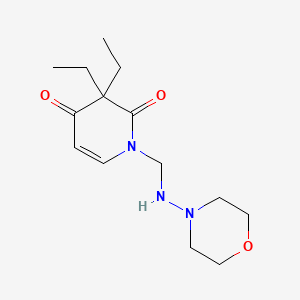
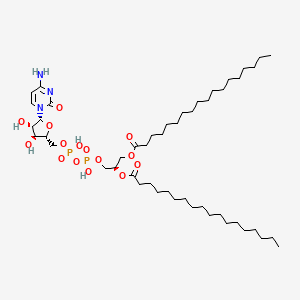
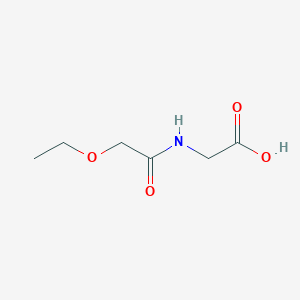
![1-Ethyl-1,2,3,4,4a,5,5a,9a-octahydrobenzo[g]quinoline-6,7-diol](/img/structure/B1217556.png)
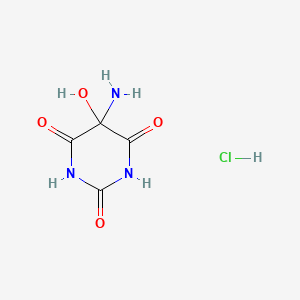
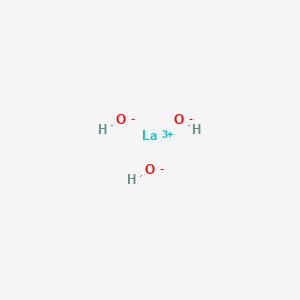
![3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B1217559.png)
